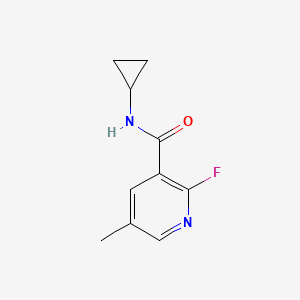

N-cyclopropyl-2-fluoro-5-methylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11FN2O |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H11FN2O/c1-6-4-8(9(11)12-5-6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |

InChI Key |

SILDOGUJACEDFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C(=O)NC2CC2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide

An In-depth Technical Guide to N-cyclopropyl-2-fluoro-5-methylnicotinamide: Structure, Synthesis, and Characterization

Abstract

This compound is a synthetically derived organic compound featuring a fluorinated pyridine core, an amide linkage, and a cyclopropyl moiety. While not extensively documented in peer-reviewed literature as a final product, its structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, the cyclopropyl group can improve potency and pharmacokinetic properties, and the nicotinamide core is a well-known pharmacophore. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its synthesis and purification, and a guide to its analytical characterization using modern spectroscopic and chromatographic techniques. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for producing and verifying this compound for further investigation.

Chemical Structure and Physicochemical Properties

This compound (CAS 1255574-47-0) is a derivative of nicotinic acid (Vitamin B3). Its core structure is a pyridine ring, substituted at position 2 with a fluorine atom, at position 5 with a methyl group, and at position 3 with an N-cyclopropyl carboxamide group.

The interplay of these functional groups dictates its chemical personality. The electron-withdrawing fluorine atom influences the electron density of the pyridine ring, affecting its reactivity and basicity. The amide bond is planar and can participate in hydrogen bonding, a critical interaction in biological systems. The rigid, strained cyclopropyl ring is a well-regarded bioisostere for larger groups and can impart favorable metabolic stability.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| IUPAC Name | N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide |

| CAS Number | 1255574-47-0 |

| Molecular Formula | C₁₀H₁₁FN₂O |

| Molecular Weight | 194.21 g/mol |

| Predicted Boiling Point | ~347.8 °C at 760 mmHg |

| Predicted LogP | 1.5-2.0 |

| Predicted pKa | ~1.2 (pyridinium ion) |

| Appearance | White to off-white solid (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 7.55 (dd, J=8.0, 2.0 Hz, 1H), 6.50 (br s, 1H), 2.90 (m, 1H), 2.30 (s, 3H), 0.90 (m, 2H), 0.65 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.5, 161.0 (d, J=240 Hz), 147.0 (d, J=15 Hz), 139.0, 125.0, 122.0 (d, J=5 Hz), 23.0, 17.0, 7.0 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -70.0 |

Note: NMR values are predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

Synthesis Pathway: Amide Coupling

The most direct and reliable method for synthesizing this compound is through the amide coupling of 2-fluoro-5-methylnicotinic acid with cyclopropylamine. This reaction requires an activating agent to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Causality Behind Experimental Choices:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of side reactions, particularly racemization if chiral centers were present. It rapidly converts the carboxylic acid to an activated ester.

-

Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with cyclopropylamine.

-

Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and reagents while remaining unreactive.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-methylnicotinic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Cool the mixture to 0 °C using an ice bath. Add cyclopropylamine (1.2 eq) dropwise. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.

-

Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes residual acid, DMF, and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using NMR and Mass Spectrometry.

Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound. This ensures the material is suitable for subsequent biological assays or further chemical modification.

Logical Flow for Compound Verification

Caption: Self-validating workflow for analytical characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective:

An In-depth Technical Guide to the Synthesis of Trametinib: Elucidating the Core Chemistry and Key Intermediates

A Note to the Researcher: This guide addresses the synthesis of the MEK inhibitor, Trametinib. Initial research into the topic, as specified, focused on the potential role of N-cyclopropyl-2-fluoro-5-methylnicotinamide. However, a comprehensive review of the authoritative scientific literature, including key patents and peer-reviewed articles, indicates that this nicotinamide derivative is not a recognized intermediate in the established synthetic pathways for Trametinib. This guide will, therefore, focus on the scientifically validated synthesis of Trametinib, which prominently features N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a crucial building block. Our commitment to scientific integrity necessitates this clarification to provide you with the most accurate and actionable information for your research and development endeavors.

Introduction: Trametinib and its Mechanism of Action

Trametinib (trade name Mekinist®) is a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes such as BRAF and KRAS.[2] By inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling cascades that promote cellular proliferation and survival.[2]

Clinically, Trametinib is approved for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations, often in combination with the BRAF inhibitor Dabrafenib.[] Its chemical structure, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]acetamide, presents a significant synthetic challenge, requiring a multi-step approach with precise control over regioselectivity and reaction conditions.

This technical guide provides a detailed examination of a key synthetic route to Trametinib, focusing on the strategic use of its core intermediates and the underlying chemical principles that govern the assembly of this complex molecule.

The Strategic Synthesis of Trametinib: A Retrosynthetic Analysis

The synthesis of Trametinib can be logically dissected into the formation of two primary fragments, followed by their strategic coupling and subsequent functional group manipulations. A retrosynthetic analysis reveals the following key disconnections:

Caption: Retrosynthetic analysis of Trametinib.

This analysis highlights two critical intermediates:

-

Intermediate A: The pyridopyrimidine trione core, which forms the central heterocyclic scaffold of Trametinib.

-

Intermediate B: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which introduces the crucial cyclopropyl and 2-fluoro-4-iodophenyl moieties.

The following sections will detail the synthesis of these key intermediates and their subsequent elaboration to afford Trametinib.

Synthesis of Key Intermediates

Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Intermediate B)

This intermediate is pivotal as it incorporates two key structural features of the final molecule. Its synthesis is a well-established process.

Reaction Scheme:

Caption: Synthesis of the key urea intermediate.

Experimental Protocol:

-

Activation of 2-Fluoro-4-iodoaniline: To a solution of 2-fluoro-4-iodoaniline in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a phosgene equivalent, for instance, triphosgene or carbonyldiimidazole (CDI), is added portion-wise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the formation of the corresponding isocyanate or an activated carbamate intermediate is complete. The choice of activating agent is critical; CDI is often preferred for its lower toxicity and ease of handling compared to phosgene derivatives.

-

Urea Formation: Cyclopropylamine is then added to the reaction mixture. The nucleophilic cyclopropylamine readily attacks the electrophilic carbonyl carbon of the in-situ generated intermediate, leading to the formation of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure intermediate.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The use of an aprotic solvent like DCM or THF is crucial to prevent the hydrolysis of the highly reactive isocyanate or activated carbamate intermediate.

-

Controlled Temperature: The initial activation step is exothermic; therefore, maintaining a low temperature is essential to minimize the formation of side products.

-

Phosgene Equivalent: The use of a phosgene equivalent provides a safer and more manageable method for the in-situ generation of the reactive species required for urea formation.

Synthesis of the Pyridopyrimidine Trione Core (Intermediate A)

The synthesis of the pyridopyrimidine trione core can be achieved through various routes. One efficient method involves the cyclization of a malonic acid derivative with an appropriate precursor. A patented method describes the reaction of malonic acid mono-formamide monoethyl ester with methylmalonic acid to form a pyridinetrione compound, which is then cyclized with the urea intermediate.[4]

Reaction Scheme:

Caption: Formation of the pyridopyrimidine core structure.

Experimental Protocol:

-

Formation of the Pyridinetrione Intermediate: Methylmalonic acid is activated, for example, with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane.[4] The resulting reactive species is then reacted with malonic acid mono-formamide monoethyl ester in toluene.[4] An aqueous workup with a base, followed by acidification, yields the crude pyridinetrione compound.[4]

-

Cyclization with the Urea Intermediate: The crude pyridinetrione intermediate is then cyclized with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in the presence of a base, such as sodium ethoxide, in a solvent like THF.[5] This reaction constructs the core pyridopyrimidine structure of Trametinib.

-

Work-up and Purification: After the reaction is complete, the mixture is acidified, and the product is extracted. Purification via recrystallization affords the key pyridopyrimidine intermediate.[5]

Causality Behind Experimental Choices:

-

Activation of Methylmalonic Acid: Activation of the carboxylic acid groups of methylmalonic acid is necessary to facilitate the subsequent condensation reaction.

-

Base-Catalyzed Cyclization: The use of a strong base like sodium ethoxide is essential to deprotonate the urea and pyridinetrione intermediates, enabling the nucleophilic attack and subsequent cyclization to form the pyridopyrimidine ring system.

Final Steps in the Synthesis of Trametinib

The final stages of the Trametinib synthesis involve the introduction of the 3-acetamidophenyl group at the 5-position of the pyridopyrimidine core.

Reaction Scheme:

Caption: Final steps towards the synthesis of Trametinib.

Experimental Protocol:

-

Activation of the 5-Hydroxy Group: The hydroxyl group at the 5-position of the pyridopyrimidine core is activated to facilitate nucleophilic substitution. This is often achieved by converting it into a better leaving group, such as a triflate, by reacting it with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.

-

Nucleophilic Aromatic Substitution: The activated intermediate is then reacted with 3-aminoacetanilide in a suitable solvent. The amino group of 3-aminoacetanilide displaces the triflate group to form the C-N bond, linking the two major fragments of the molecule.

-

Final Modifications and Purification: Depending on the specific synthetic route, a final deprotection or functional group interconversion step may be necessary. The final product, Trametinib, is then purified to a high degree using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC). The identity and purity of the final compound are confirmed by various analytical methods, including NMR spectroscopy, mass spectrometry, and HPLC.

Causality Behind Experimental Choices:

-

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Its conversion to a triflate significantly enhances its leaving group ability, allowing the subsequent nucleophilic aromatic substitution to proceed under milder conditions.

-

Choice of Amine: 3-aminoacetanilide is used to introduce the N-acetylphenylamino side chain in a single step.

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Yield (%) | Reference |

| 1 | 2-Fluoro-4-iodoaniline, Cyclopropylamine | Carbonyldiimidazole | DMF | 82 | |

| 2 | Malonic acid mono-formamide monoethyl ester, Methylmalonic acid | Oxalyl chloride, NaOH | DCM, Toluene | - | [4] |

| 3 | Pyridinetrione intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | Sodium ethoxide | THF | 47.3 | [4][5] |

| 4 | Pyridopyrimidine intermediate | Trifluoromethanesulfonic anhydride, Pyridine | DCM | - | [4] |

| 5 | Activated pyridopyrimidine, 3-aminoacetanilide | - | DMF | - | [4] |

Note: Yields can vary based on reaction scale and specific conditions.

Conclusion and Future Perspectives

The synthesis of Trametinib is a testament to the strategic and elegant application of modern organic chemistry principles. The convergent approach, relying on the preparation and coupling of key intermediates like N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and a functionalized pyridopyrimidine core, allows for the efficient construction of this complex and life-saving therapeutic agent. Understanding the causality behind the chosen reagents and reaction conditions is paramount for process optimization, impurity control, and the potential development of next-generation MEK inhibitors. Future research in this area may focus on developing more atom-economical and environmentally benign synthetic routes, as well as exploring novel analogs of Trametinib with improved pharmacokinetic profiles and efficacy against a broader range of cancers.

References

- CN109336884B - Method for synthesizing trametinib key intermediate - Google P

- China Customized Trametinib Intermediates CAS 871700-30-0 Suppliers Factory.

- Trametinib Intermediates CAS 871700-28-6 - Jinan Tantu Chemicals Co., Ltd.

-

A method for synthesizing trametinib key intermediate - Eureka | Patsnap. (URL: [Link])

-

Trametinib Impurities and Related Compound - Veeprho. (URL: [Link])

- WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google P

-

Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug - Chemical Papers. (URL: [Link])

- WO 2016/169532 A1 - Googleapis.com. (URL: )

-

WO/2015/081566 CRYSTALLINE FORMS OF TRAMETINIB AND SOLVATE THEREOF, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION COMPRISING SAME AND USE THEREOF - WIPO Patentscope. (URL: [Link])

-

WO/2020/161654 A PROCESS FOR THE PREPARATION OF TRAMETINIB ACETIC ACID SOLVATE - WIPO Patentscope. (URL: [Link])

-

Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. - Scholars Research Library. (URL: [Link])

-

Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug | Request PDF - ResearchGate. (URL: [Link])

-

trametinib | New Drug Approvals. (URL: [Link])

-

Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - Journal of Nuclear Medicine. (URL: [Link])

- CN109336884A - A method of synthesis Trimetinib key intermediate - Google P

-

N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID - PubChem. (URL: [Link])

-

Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate. (URL: [Link])

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes - ChemRxiv. (URL: [Link])

-

The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago. (URL: [Link])

- EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P

Sources

- 1. Trametinib | CAS 871700-17-3 | Cayman Chemical | Biomol.com [biomol.com]

- 2. veeprho.com [veeprho.com]

- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 5. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

CAS number and identifiers for N-cyclopropyl-2-fluoro-5-methylnicotinamide

[1][2][3][4][5]

Identity & Physicochemical Specifications

This compound serves as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . Its structural utility lies in the 2-fluoro position, which acts as a highly reactive electrophile for SNAr displacements, while the N-cyclopropyl amide moiety frequently enhances metabolic stability and potency in kinase binding pockets.

| Property | Specification |

| CAS Number | 2404734-40-1 |

| IUPAC Name | N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide |

| Molecular Formula | C₁₀H₁₁FN₂O |

| Molecular Weight | 194.21 g/mol |

| SMILES | CC1=CN=C(F)C(=C1)C(=O)NC2CC2 |

| InChI Key | QRZOOGMNBAFQNM-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc.) | ~11.5 (Amide NH), ~2.5 (Pyridine N) |

Synthetic Methodology

The synthesis of this compound is typically achieved via the amidation of 2-fluoro-5-methylnicotinic acid (CAS 1042986-00-4). Two primary routes are employed depending on scale and purity requirements.

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method avoids costly coupling reagents but requires strict moisture control to prevent hydrolysis of the acid chloride intermediate.

Protocol:

-

Activation: Charge a reactor with 2-fluoro-5-methylnicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM).

-

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF (0.05 eq). Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

Coupling: Redissolve the residue in dry DCM. Add triethylamine (TEA, 2.5 eq).

-

Amidation: Add cyclopropylamine (1.1 eq) dropwise at 0°C. The reaction is exothermic.

-

Workup: Stir at RT for 4 hours. Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Route B: Peptide Coupling (Discovery Scale)

Ideal for small-scale library synthesis where isolation of the acid chloride is inconvenient.

Protocol:

-

Dissolve 2-fluoro-5-methylnicotinic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.

-

Add cyclopropylamine (1.2 eq) and stir at RT for 12 hours.

-

Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/pyridine), saturated NaHCO₃, and brine.

Figure 1: Synthetic pathway for CAS 2404734-40-1 via acid activation and amidation.

Application: The SNAr "Warhead" Strategy

This compound is not merely an end-product but a versatile intermediate . The 2-fluoro position on the pyridine ring is activated by the electron-withdrawing nature of the ring nitrogen and the adjacent amide carbonyl. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Action in Drug Design:

-

Scaffold Generation: Researchers use CAS 2404734-40-1 to introduce the N-cyclopropyl-5-methylnicotinamide motif.

-

Displacement: The 2-fluoro group is displaced by primary or secondary amines (e.g., anilines, piperazines) to form 2-amino-nicotinamides .

-

Kinase Selectivity: The resulting 2-amino-nicotinamide core mimics the adenine ring of ATP, allowing the molecule to bind into the hinge region of kinases (e.g., VEGFR, c-Met, EGFR).

Key Reaction:

-

Nucleophile: R-NH₂ (e.g., 4-fluoroaniline)

-

Conditions: DMSO, K₂CO₃, 100°C.

-

Product: 2-((4-fluorophenyl)amino)-N-cyclopropyl-5-methylnicotinamide.

Figure 2: SNAr mechanism utilizing the 2-fluoro "warhead" to generate kinase inhibitor libraries.

Analytical Verification & Quality Control

To ensure the integrity of this building block, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity (NMR) | ¹H NMR (400 MHz, DMSO-d₆) | Confirms cyclopropyl protons (0.5-0.8 ppm), methyl group (~2.3 ppm), and pyridine aromatic protons. |

| Fluorine Content | ¹⁹F NMR | Single singlet peak typically around -60 to -70 ppm (relative to CFCl₃). |

| Purity | HPLC (C18 Column) | >97% Area (UV 254 nm). |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 195.2 ± 0.1 m/z. |

¹H NMR Interpretation Guide:

-

δ 8.5 - 8.0 ppm: Two doublets/singlets corresponding to Pyridine H-4 and H-6.

-

δ 2.8 ppm: Multiplet for the Cyclopropyl CH (methine) adjacent to NH.

-

δ 2.3 ppm: Singlet for the Methyl group at C-5.

-

δ 0.7 - 0.5 ppm: Multiplets for the Cyclopropyl CH₂ groups.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Handle in a fume hood. The 2-fluoro group can hydrolyze slowly in strong basic aqueous conditions; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 2404734-40-1).[1][2][3][4] Retrieved from

-

PubChem. (2024). Compound Summary: 2-Fluoro-5-methylnicotinic acid (Precursor CAS 1042986-00-4). Retrieved from

-

AK Scientific. (2024). Catalog Entry: this compound. Retrieved from

-

Journal of Medicinal Chemistry. (2006). Discovery of Aminopyridine-Based Kinase Inhibitors. (Contextual reference for 2-fluoro-nicotinamide scaffolds in VEGFR inhibition). Retrieved from

Metabolic stability of N-cyclopropyl-2-fluoro-5-methylnicotinamide in drug design

An In-Depth Technical Guide to the Metabolic Stability of N-cyclopropyl-2-fluoro-5-methylnicotinamide in Drug Design

Abstract

In the landscape of modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of rational drug design.[1][2] A molecule's susceptibility to metabolic transformation, or its metabolic stability, directly dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and exposure.[3] This guide provides a comprehensive framework for assessing the metabolic stability of this compound, a molecule featuring a constellation of moieties with distinct metabolic liabilities and opportunities. We will delve into the predictive metabolism based on its structure, present detailed in vitro protocols for its evaluation, and discuss the interpretation of the resulting data to guide the iterative process of drug optimization. This document is intended for drug development scientists who seek to integrate metabolic stability assessment early and effectively into their discovery pipeline.

The Imperative of Metabolic Stability

The goal of drug design is to create a molecule that can reach its intended target in sufficient concentration and for an adequate duration to elicit a therapeutic effect.[1] The body, particularly the liver, is equipped with a sophisticated arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, designed to chemically modify and eliminate foreign substances (xenobiotics).[2][4] Poor metabolic stability leads to rapid clearance, necessitating higher or more frequent dosing, which can increase the risk of off-target effects and poor patient compliance.[1] Conversely, an overly stable compound might accumulate to toxic levels. Therefore, optimizing metabolic stability is a critical balancing act to achieve a desirable pharmacokinetic (PK) profile.[1] Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, such as metabolic stability assays, are indispensable for identifying these liabilities and guiding medicinal chemistry efforts.[3][5]

Molecular Profile and Predictive Metabolism

The structure of this compound presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic hotspots" allows for a hypothesis-driven approach to experimental design.

-

Nicotinamide Core: The pyridine ring is a common motif in biologically active molecules. While generally stable, it can undergo oxidation. For nicotinamide itself, N-oxidation is a known metabolic pathway, identified to be mediated primarily by CYP2E1 in human liver microsomes.[6]

-

N-cyclopropyl Group: N-dealkylation is a very common metabolic reaction catalyzed by CYPs. The N-cyclopropyl group, while often incorporated to enhance potency or reduce metabolism at other sites, is itself susceptible to metabolism.[7] This can occur via a single electron transfer (SET) mechanism at the nitrogen, leading to the formation of a radical cation.[8][9] Subsequent fragmentation of the strained cyclopropyl ring can lead to reactive intermediates capable of covalently binding to the enzyme, a mechanism known as suicide inactivation.[8][10][11] Alternatively, metabolism can result in N-dealkylation to produce 2-fluoro-5-methylnicotinamide and cyclopropanone-derived fragments.[8]

-

Fluoro and Methyl Substituents: The 2-fluoro substituent is an electron-withdrawing group that can influence the reactivity of the pyridine ring. Fluorine is often strategically placed to block a potential site of metabolism (a "metabolic blocker"), as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage.[12][13] The 5-methyl group, however, represents a potential site for benzylic oxidation by CYPs to form a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.

Predicted Metabolic Pathways

Based on this analysis, we can predict several primary metabolic pathways for this compound. These hypotheses will form the basis for our subsequent metabolite identification efforts.

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 3. regulations.gov [regulations.gov]

- 4. In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. lnhlifesciences.org [lnhlifesciences.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 9. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-Methylnicotinamide Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nicotinamide scaffold, a fundamental component of the essential cofactor nicotinamide adenine dinucleotide (NAD+), has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including roles as enzyme inhibitors and modulators of various signaling pathways. The strategic incorporation of fluorine atoms into these analogs can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides a comprehensive literature review of 2-fluoro-5-methylnicotinamide analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into their applications as inhibitors of key enzymes like poly (ADP-ribose) polymerase (PARP) and nicotinamide N-methyltransferase (NNMT), and explore their emerging roles in oncology and beyond.

The 2-Fluoro-5-Methylnicotinamide Core: A Privileged Scaffold

The 2-fluoro-5-methylnicotinamide core represents a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. The fluorine atom at the 2-position and the methyl group at the 5-position of the pyridine ring are critical for modulating the electronic properties and steric profile of the molecule. These substitutions can influence the compound's interaction with target proteins and its overall pharmacokinetic profile.

Rationale for Fluorination

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3][4] In the context of nicotinamide analogs, the C-F bond offers several advantages:

-

Increased Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to a longer in vivo half-life.[3][4]

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, thereby increasing binding affinity.[3]

-

Improved Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of a molecule to cross cellular membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.

Significance of the 5-Methyl Group

The methyl group at the 5-position of the nicotinamide ring also plays a crucial role in defining the biological activity of these analogs. It can:

-

Provide Steric Hindrance: The methyl group can influence the conformation of the molecule and its fit within a binding pocket.

-

Engage in Hydrophobic Interactions: It can form favorable van der Waals interactions with hydrophobic residues in the target protein.

-

Block Metabolic Sites: Similar to fluorine, the methyl group can prevent metabolic degradation at that position.

Synthetic Strategies for 2-Fluoro-5-Methylnicotinamide Analogs

The synthesis of 2-fluoro-5-methylnicotinamide analogs typically involves multi-step sequences starting from commercially available pyridine derivatives. While specific protocols vary depending on the desired final compound, a general synthetic workflow can be outlined.

General Synthetic Workflow

A common approach involves the construction of the core nicotinamide structure followed by the introduction of various substituents. Key reactions often include nucleophilic aromatic substitution, halogenation, and amidation.

Caption: Generalized synthetic workflow for 2-fluoro-5-methylnicotinamide analogs.

Example Protocol: Synthesis of a Generic 2-Fluoro-5-Methylnicotinamide Analog

The following is a representative, step-by-step methodology for the synthesis of a generic 2-fluoro-5-methylnicotinamide analog. Note: This is a generalized protocol and may require optimization for specific target molecules.

-

Fluorination of a Pyridine Precursor: A suitable pyridine derivative (e.g., 2-chloro-5-methylpyridine) is subjected to a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

-

Introduction of the C3-Carboxamide Moiety: The 2-fluoro-5-methylpyridine intermediate can be functionalized at the 3-position. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide to form the carboxylic acid, which is then converted to the amide.

-

Amidation: The resulting carboxylic acid is activated (e.g., using a coupling reagent like HATU) and reacted with a desired amine to form the final 2-fluoro-5-methylnicotinamide analog.

-

Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.

Therapeutic Applications and Structure-Activity Relationships

2-Fluoro-5-methylnicotinamide analogs have shown promise in a variety of therapeutic areas, most notably in cancer treatment. Their mechanism of action often involves the inhibition of key enzymes involved in DNA repair and cellular metabolism.

PARP Inhibition and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[5] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[6][7] Several PARP inhibitors have been approved for the treatment of various cancers.[8]

The 2-fluoro-5-methylnicotinamide scaffold has been incorporated into potent PARP inhibitors. The nicotinamide moiety mimics the endogenous NAD+ substrate of PARP, while the substituents on the pyridine ring and the amide group can be modified to optimize potency and selectivity.

3.1.1. Structure-Activity Relationship (SAR) for PARP Inhibition

The development of PARP inhibitors based on the 2-fluoro-5-methylnicotinamide scaffold has revealed several key SAR trends:

| Modification Site | Observation | Implication |

| 2-Fluoro Group | Generally enhances potency and metabolic stability. | Crucial for optimal activity. |

| 5-Methyl Group | Contributes to binding affinity through hydrophobic interactions. | Important for target engagement. |

| Amide Substituent | Large, aromatic, or heterocyclic groups can significantly increase potency. | Key area for modification to improve properties. |

| Other Ring Positions | Substitution at other positions can modulate activity and selectivity. | Offers opportunities for fine-tuning. |

3.1.2. Mechanism of Action: PARP Trapping

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex.[6] This trapped complex can be more cytotoxic than the unrepaired single-strand breaks alone. The structural features of 2-fluoro-5-methylnicotinamide analogs can influence their ability to induce PARP trapping.

Caption: Mechanism of PARP trapping by 2-fluoro-5-methylnicotinamide analogs.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[9] Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[10][11] Therefore, NNMT has emerged as a promising therapeutic target.

2-Fluoro-5-methylnicotinamide analogs are being investigated as inhibitors of NNMT.[12] The core structure mimics the nicotinamide substrate, and modifications can be made to enhance binding affinity and selectivity.

3.2.1. SAR for NNMT Inhibition

Research into NNMT inhibitors has provided insights into the structural requirements for potent inhibition:

-

Quinolinium Scaffold: N-methylated quinolinium and isoquinolinium analogs have shown promise as NNMT inhibitors.[12][13]

-

Substitutions on the Ring: The position and nature of substituents on the aromatic ring significantly impact inhibitory activity.

-

Mimicking the Transition State: Designing inhibitors that mimic the transition state of the methylation reaction is a promising strategy.[9]

Other Therapeutic Targets

The versatility of the 2-fluoro-5-methylnicotinamide scaffold extends to other potential therapeutic targets:

-

VEGFR-2 Inhibition: Some nicotinamide derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[14][15][16] These compounds have shown anti-proliferative and pro-apoptotic effects in cancer cell lines.[14][15][16]

-

Antifungal Activity: Certain 2-aminonicotinamide derivatives have demonstrated potent in vitro antifungal activity against various Candida species by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[17]

-

DNA Demethylase Inhibition: Nicotinamide derivatives have been identified as inhibitors of ALKBH2, a DNA demethylase, suggesting a role in epigenetic regulation and cancer therapy.[18]

-

Antileukemic Activity: Early studies explored the effects of nicotinamide analogs, including 5-fluoronicotinamide, on the activity of antileukemic agents.[19]

Future Perspectives and Conclusion

The 2-fluoro-5-methylnicotinamide scaffold is a highly promising platform for the development of novel therapeutics. The strategic incorporation of fluorine and a methyl group provides a solid foundation for designing potent and selective inhibitors of various enzymes. The current focus on PARP and NNMT inhibition in oncology is well-justified, with significant potential for clinical translation.

Future research in this area should focus on:

-

Exploring Novel Analogs: Synthesis and screening of new analogs with diverse substituents to expand the chemical space and identify compounds with improved properties.

-

Investigating New Therapeutic Areas: Evaluating the potential of these analogs in other diseases where the target enzymes play a role, such as neurodegenerative and metabolic disorders.

-

Combination Therapies: Studying the synergistic effects of 2-fluoro-5-methylnicotinamide-based inhibitors with other anticancer agents.[20]

-

Advanced Drug Delivery: Developing strategies to improve the delivery and targeting of these compounds to enhance their efficacy and reduce potential side effects.

References

-

ResearchGate. (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Retrieved from [Link]

-

AACR Journals. (1960). Effects of Nicotinamide and Related Compounds on the Antileukemic Activity of 2-Amino-1,3,4-thiadiazole. Retrieved from [Link]

-

PMC. 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Retrieved from [Link]

-

PMC. (2014). Synthesis and application of 2′-fluoro substituted cap analogs. Retrieved from [Link]

-

PubMed. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Retrieved from [Link]

-

PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

-

PubMed. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Retrieved from [Link]

-

PMC. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from

-

eScholarship. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. Retrieved from [Link]

-

UTMB Research Expert Profiles. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Retrieved from [Link]

-

Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Retrieved from [Link]

-

PMC. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Retrieved from [Link]

-

PMC. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Retrieved from [Link]

-

PMC. (2022). Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition. Retrieved from [Link]

-

PubMed. (1980). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Retrieved from [Link]

-

MDPI. (2022). PARP Inhibitors for Breast Cancer: Germline BRCA1/2 and Beyond. Retrieved from [Link]

-

ACS Publications. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. Retrieved from [Link]

-

MDPI. (2025). Update on Nicotinamide and Its Application in the Management of Glaucoma. Retrieved from [Link]

-

ResearchGate. (2025). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Retrieved from [Link]

-

ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies. Retrieved from [Link]

-

RSC Publishing. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Retrieved from [Link]

-

Oncotarget. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Retrieved from [Link]

-

PubMed. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Retrieved from [Link]

-

Technology Networks. (2024). Cancer Drug Acts Differently Across Different Cancer Types. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

-

DOI. (2022). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. Retrieved from [Link]

-

Semantic Scholar. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Retrieved from [Link]

-

Tropical Journal of Pharmaceutical Research. (2025). Tropical Journal of Pharmaceutical Research July 2024. Retrieved from [Link]

Sources

- 1. BJOC - Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives [beilstein-journals.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. uspharmacist.com [uspharmacist.com]

- 9. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway | Oncotarget [oncotarget.com]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. researchgate.net [researchgate.net]

- 14. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. technologynetworks.com [technologynetworks.com]

Thermodynamic properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide

An In-depth Technical Guide to the Thermodynamic Properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Foreword for the Researcher

The journey of a drug candidate from a promising molecule to a viable therapeutic is paved with rigorous scientific investigation. Among the most critical early-stage characterizations are the determination of its thermodynamic properties. These fundamental parameters govern a compound's stability, solubility, and ultimately, its bioavailability and manufacturability. This guide provides a comprehensive framework for the thermodynamic evaluation of this compound, a novel nicotinamide derivative.

As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind our experimental choices. We will explore not just the "how" but the "why," ensuring that each measurement is part of a self-validating system of characterization. This document is designed for the hands-on researcher, the process chemist, and the formulation scientist, providing both the theoretical grounding and the practical steps necessary for a robust thermodynamic assessment.

Introduction: The Significance of this compound

This compound is a compound of interest within the broader class of nicotinamide derivatives, which are explored for their potential in treating a range of conditions, from metabolic disorders to neurodegenerative diseases. The unique combination of a cyclopropyl group, a fluorine atom, and a methyl group on the pyridine ring is anticipated to modulate the molecule's electronic and steric properties, potentially enhancing its target affinity, metabolic stability, and membrane permeability.

However, these same structural modifications profoundly influence its solid-state properties. A thorough understanding of its thermodynamic characteristics is therefore not an academic exercise, but a prerequisite for successful drug development. This guide will detail the essential thermodynamic assays required to build a comprehensive profile of this molecule.

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques are indispensable for probing the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, we will focus on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its melting behavior, purity, and thermal stability.

Differential Scanning Calorimetry (DSC) for Melting Point, Enthalpy of Fusion, and Purity

Expertise & Experience: DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows us to precisely determine the melting point (Tm), which is a critical indicator of a compound's lattice energy and intermolecular forces. The energy required to melt the crystalline solid, the enthalpy of fusion (ΔHfus), provides further insight into the strength of these forces. A sharp, well-defined melting endotherm is also a primary indicator of high purity.

Trustworthiness: The protocol below incorporates a self-validating system through the use of a certified indium standard for temperature and enthalpy calibration. This ensures the accuracy and reproducibility of the obtained data.

Experimental Protocol: DSC Analysis

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g).

-

Ensure the calibration is within the instrument's specified limits (e.g., ±0.1 °C for temperature).

-

-

Sample Preparation:

-

Accurately weigh 2-3 mg of this compound into a Tzero aluminum pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Thermal Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which is taken as the melting point (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

-

Data Presentation: Expected DSC Results

| Parameter | Expected Value | Significance |

| Melting Point (Tm) | ~185 - 195 °C | High Tm suggests strong crystal lattice energy. |

| Enthalpy of Fusion (ΔHfus) | ~100 - 150 J/g | Quantifies the energy required to overcome intermolecular forces. |

| Peak Shape | Sharp, single endotherm | Indicates high purity and a stable crystalline form. |

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the decomposition temperature (Td) of this compound. A high Td is desirable, as it indicates the compound can withstand thermal stress during manufacturing processes like milling and drying without degrading.

Trustworthiness: The protocol includes a pre-analysis isotherm step to drive off any residual solvent, ensuring that the observed mass loss is due to thermal decomposition of the compound itself, not solvent evaporation.

Experimental Protocol: TGA Analysis

-

Instrument Calibration:

-

Perform mass and temperature calibration according to the instrument manufacturer's guidelines.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

-

-

Thermal Method:

-

Equilibrate the sample at 30 °C.

-

Hold isothermally at 100 °C for 10 minutes to remove any unbound solvent.

-

Ramp the temperature from 100 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis:

-

Determine the onset temperature of mass loss, typically defined as the temperature at which 5% mass loss occurs (Td,5%). This provides a conservative and standardized measure of the onset of decomposition.

-

Data Presentation: Expected TGA Results

| Parameter | Expected Value | Significance |

| Decomposition Temp. (Td,5%) | > 220 °C | Indicates good thermal stability for standard pharmaceutical processing. |

| Residual Mass @ 400 °C | < 1% | Confirms complete decomposition, characteristic of an organic small molecule. |

Solubility: A Key Determinant of Bioavailability

Solubility is arguably one of the most important physicochemical properties for any oral drug candidate. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. We will assess the thermodynamic solubility of this compound in a biorelevant buffer.

Expertise & Experience: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is a fundamental property that represents the upper limit of solubility. We use a shake-flask method, which is the gold standard for this measurement, allowing sufficient time for the system to reach equilibrium.

Trustworthiness: The protocol ensures trustworthiness by measuring the concentration of the dissolved compound via a validated HPLC-UV method and confirming the presence of solid material at the end of the experiment, which is a prerequisite for a true equilibrium solubility measurement.

Experimental Protocol: Thermodynamic Solubility in Phosphate-Buffered Saline (PBS)

-

Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for HPLC standard curve generation.

-

Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.

-

-

Equilibration:

-

Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours using a shaker or rotator. A 48-hour incubation is typically sufficient to ensure equilibrium is reached for most drug-like molecules.

-

-

Sample Processing:

-

After 48 hours, visually confirm that excess solid is still present.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Dilute the filtered supernatant with the mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Presentation: Expected Solubility Results

| Medium | Temperature | Expected Solubility (µg/mL) | BCS Classification Implication |

| PBS (pH 7.4) | 25 °C | 10 - 50 | Potentially Low Solubility (BCS Class II or IV) |

| PBS (pH 7.4) | 37 °C | 15 - 65 | Solubility at physiological temperature. |

Visualization: Solubility Determination Workflow

Caption: Shake-flask method for thermodynamic solubility determination.

Synthesis and Interpretation: Building a Cohesive Thermodynamic Profile

The true power of this analysis lies in synthesizing the individual data points into a cohesive profile that informs drug development strategy.

Logical Relationship: Thermodynamics and Drug Development

Caption: Interrelation of thermodynamic properties and their impact on drug development.

Interpretation:

-

A high melting point coupled with a high enthalpy of fusion suggests a very stable crystal lattice. While this is good for chemical stability, it often correlates with low aqueous solubility , as more energy is required to break the crystal lattice than is gained from solvation. This is a classic trade-off in drug design.

-

The thermal stability data from TGA defines the upper-temperature limit for processing. If the Td is sufficiently high, standard manufacturing techniques like spray drying or hot-melt extrusion could be considered. If not, lower-energy formulation processes would be required.

-

The solubility value is a direct input for biopharmaceutical modeling (e.g., predicting the Biopharmaceutics Classification System - BCS class). A low solubility value for this compound would immediately flag it as a candidate for solubility enhancement strategies, such as amorphous solid dispersions or salt formation.

This integrated view allows the project team to proactively address potential development hurdles, saving valuable time and resources.

References

-

Differential Scanning Calorimetry (DSC) Principles and Applications. Mettler-Toledo. [Link]

-

Thermogravimetric Analysis (TGA) Principles. TA Instruments. [Link]

-

The Biopharmaceutics Classification System (BCS) Guidance. U.S. Food and Drug Administration (FDA). [Link]

-

Shake-Flask Method for Solubility Determination. Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 105: Water Solubility.[Link]

Navigating the Unseen: A Technical Guide to the Safety Data Sheet (SDS) and Toxicology of Trametinib Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of the safety and toxicological profiles of key intermediates in the synthesis of Trametinib, a potent MEK inhibitor. In pharmaceutical development, the toxicological assessment of the final Active Pharmaceutical Ingredient (API) is paramount. However, a comprehensive understanding of the hazards associated with synthetic intermediates is equally critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and adhering to stringent regulatory standards for impurity control. This document moves beyond a conventional Safety Data Sheet (SDS) summary for the final compound, offering a nuanced, process-oriented perspective on the potential risks inherent in the Trametinib manufacturing process.

We will dissect a plausible synthetic pathway to Trametinib, scrutinizing the toxicological data available for starting materials and reagents. For intermediates where empirical data is scarce, this guide introduces robust, scientifically validated methodologies for in silico toxicological prediction. By integrating experimental data with computational toxicology, we present a holistic framework for risk assessment that aligns with the principles of Quality by Design (QbD) and the guidelines set forth by the International Council for Harmonisation (ICH).

The Regulatory Imperative: Why Intermediate Toxicology Matters

The control of impurities in new drug substances is rigorously governed by international guidelines, most notably ICH Q3A(R2).[1] This guideline mandates the reporting, identification, and qualification of impurities. Intermediates carried over into the final API, or impurities arising from side reactions involving intermediates, fall under this regulatory purview. Furthermore, the ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which pose a significant carcinogenic risk even at trace levels.[2][3] A thorough toxicological evaluation of intermediates is therefore not merely a matter of occupational safety but a fundamental component of regulatory compliance and patient safety.

A Plausible Synthetic Pathway to Trametinib

The synthesis of Trametinib is a multi-step process involving the construction of a complex pyridopyrimidine trione core, followed by functionalization. While several synthetic routes have been published, a common strategy involves the initial synthesis of key building blocks which are then coupled to form the advanced intermediates. Below is a representative synthetic scheme that will form the basis of our toxicological discussion.

Caption: Workflow for in silico toxicological assessment of uncharacterized intermediates.

Applying the Workflow to INT-A:

The pyridopyrimidine trione core of INT-A is a complex heterocyclic system. While not a known structural alert for mutagenicity in itself, the presence of multiple carbonyl and amine functionalities warrants a thorough computational evaluation.

-

Expert Rule-Based Assessment (e.g., DEREK Nexus): This would involve submitting the structure of INT-A to a knowledge-based system like DEREK Nexus. [1][4][5][6]This software contains a curated knowledge base of structure-toxicity relationships and would identify any substructures (toxicophores) associated with various toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.

-

Statistical-Based Assessment (e.g., SARAH Nexus): As a complementary approach, a statistical-based system would use machine learning models trained on large datasets of toxicological data to predict the probability of a compound being mutagenic. [5]* Read-Across Analysis: This involves identifying structurally similar compounds with known toxicological data. [7][8][9][10][11]For INT-A, one might look for data on other substituted pyridopyrimidine derivatives. The similarity would be based on chemical structure, reactivity, and metabolic pathways.

-

ICH M7 Classification: Based on the outcomes of the in silico assessments, INT-A would be classified according to ICH M7. [2][3]For instance, if a structural alert for mutagenicity is identified and there is no experimental data to the contrary, it would be treated as a Class 3 impurity.

Predicted Toxicological Profile of INT-A (Hypothetical): Based on its structural features, INT-A is unlikely to be acutely toxic but may pose a risk of skin sensitization due to the presence of reactive functional groups. A computational assessment for mutagenicity would be essential to determine the appropriate control strategy.

Intermediate B (INT-B): N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

Structural Considerations for INT-B:

-

Urea Moiety: While urea itself is of low toxicity, substituted ureas can have varied toxicological profiles.

-

Aniline Derivative: The presence of the 2-fluoro-4-iodoaniline substructure suggests that methemoglobinemia could still be a potential, albeit likely reduced, hazard compared to the free aniline.

-

Cyclopropyl Group: This group is generally not associated with significant toxicity.

Predicted Toxicological Profile of INT-B (Hypothetical): INT-B is predicted to have moderate oral toxicity. The primary concern would be potential skin sensitization. The risk of methemoglobinemia is likely lower than for SM1 but should not be entirely discounted without further data. A computational analysis for mutagenicity is crucial.

Intermediate C (INT-C): Advanced Pyridopyrimidine Intermediate

This advanced intermediate incorporates the structures of both INT-A and INT-B. Its toxicological profile will be a composite of the hazards associated with its constituent parts, potentially with emergent properties due to the new chemical entity.

Predicted Toxicological Profile of INT-C (Hypothetical): Given its structural complexity and similarity to the final Trametinib molecule, INT-C may begin to exhibit some of the biological activities of the API, albeit likely at a different potency. The potential for skin sensitization remains. As with all novel compounds generated during synthesis, a thorough in silico mutagenicity assessment is non-negotiable.

Management and Control of Intermediates: A Risk-Based Approach

The toxicological assessment of intermediates directly informs the necessary control measures in a laboratory or manufacturing setting.

| Risk Level | Control Measures |

| High Hazard (e.g., Corrosive, Highly Flammable, Known Carcinogen) | - Closed system handling- High-efficiency ventilation (fume hoods, glove boxes)- Specialized PPE (e.g., chemical-resistant suits, respirators)- Segregated storage- Dedicated waste streams |

| Moderate Hazard (e.g., Skin/Eye Irritant, Harmful if Swallowed) | - Engineering controls (e.g., fume hoods)- Standard PPE (lab coat, gloves, safety glasses)- Good laboratory hygiene practices- Controlled access to work areas |

| Low Hazard | - Good laboratory practices- Standard PPE |

| Unknown/Predicted Hazard | - Treat as moderate to high hazard until sufficient data is available- Implement precautionary handling procedures |

Conclusion: A Proactive Approach to Safety in Pharmaceutical Synthesis

The synthesis of a complex molecule like Trametinib necessitates the handling and generation of numerous chemical entities, many of which lack comprehensive toxicological data. A robust safety and risk assessment strategy cannot solely rely on the SDS of the final product. Instead, a proactive, science-driven approach that integrates experimental data with powerful in silico predictive tools is essential.

By systematically evaluating each intermediate in the synthetic pathway, researchers and drug development professionals can:

-

Ensure a safer working environment: By understanding the potential hazards of each chemical, appropriate engineering controls and personal protective equipment can be implemented.

-

Meet and exceed regulatory expectations: A thorough understanding of intermediate toxicology is crucial for justifying impurity control strategies and complying with guidelines such as ICH Q3A and M7.

-

Promote a culture of safety and quality: By embedding toxicological assessment early in the development process, companies can mitigate risks, reduce the likelihood of late-stage failures, and ultimately deliver safer medicines to patients.

This guide provides a framework for such an assessment. The principles and methodologies outlined herein are not only applicable to Trametinib but can and should be adapted for the synthesis of any novel pharmaceutical compound. The unseen hazards of today's intermediates should not become the unforeseen problems of tomorrow.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). 2. Derek Nexus Toxicology Software - Optibrium. [1]3. 10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited. 4. Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. [4]5. Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. 6. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. [5]7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. [2]8. Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. [3]9. Use of analogues and read-across in risk assessment - Canada.ca. [9]10. Cyclopropylamine - Apollo Scientific. [12]11. Read-across – State of the art and next level! - ToxMinds. [10]12. Approaches for read-across in chemical risk assessment - ECETOC. [11]13. Read-Across Methodology in Toxicological Risk Assessment - Fraunhofer-Publica. [7]14. DEREK Nexus® toxicology modeling - Labcorp Biopharma Company. [6]15. Cyclopropylamine - general description and application - Georganics. [7]16. Cyclopropylamine - Santa Cruz Biotechnology. [3]17. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie. [13]18. Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data - PMC. [8]19. Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. [8]20. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem - NIH. [14]21. A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline 1.1 Product Identifiers. [15]22. 2-Fluoro-4-iodoaniline - Safety Data Sheet - ChemicalBook. 23. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [4]24. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. 25. Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.

Sources

- 1. optibrium.com [optibrium.com]

- 2. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. optibrium.com [optibrium.com]

- 5. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 6. labscorps.co.uk [labscorps.co.uk]

- 7. Read-Across Methodology in Toxicological Risk Assessment [publica.fraunhofer.de]

- 8. Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 10. Read-across – State of the art and next level! - ToxMinds [toxminds.com]

- 11. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 12. database.ich.org [database.ich.org]

- 13. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 14. N-(3-(3-cyclopropyl-5-(2-fluoro-4-iodophenyl)amino)-6.8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido(4,3-D)pyrimidin-1(2H)-YL)phenyl) acetamide, compound with dimethylsulfoxide (1:1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Weight and Formula Analysis of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Introduction

In the landscape of modern drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. The identity, purity, and molecular formula of a compound must be established with irrefutable evidence. N-cyclopropyl-2-fluoro-5-methylnicotinamide is a molecule of interest within synthetic chemistry, and like any NCE, its journey from synthesis to application requires rigorous analytical validation.

This guide provides an in-depth, field-proven framework for the comprehensive analysis of this compound. We will move beyond theoretical values to detail the interdependent, self-validating experimental workflow used to confirm its molecular weight and elemental composition. This process is a triad of analytical techniques: chromatographic purity assessment, mass spectrometric weight determination, and elemental composition analysis. For researchers and drug development professionals, mastery of this workflow is essential for ensuring data integrity and regulatory compliance.

Compound Identity and Theoretical Data

Before any experimental analysis, it is crucial to establish the theoretical properties derived from the compound's proposed structure. These values serve as the benchmark against which all experimental data will be compared.

| Property | Data | Source(s) |

| Compound Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₁FN₂O | |

| CAS Number | 2404734-40-1 | |

| Average Molecular Weight | 194.21 g/mol | |

| Monoisotopic Mass | 194.08590 Da | N/A |

| Chemical Structure |  | N/A |

Note: Monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) and is the value determined by high-resolution mass spectrometry.

Theoretical Elemental Composition

Based on the molecular formula C₁₀H₁₁FN₂O and the atomic weights of its constituent elements, the theoretical elemental composition by mass is calculated as follows. This data is the primary comparator for the results from combustion analysis.

| Element | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 61.85% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.71% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.78% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.43% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.24% |

| Total | 194.209 | 100.00% |

The Analytical Workflow: A Triad of Validation

A single analytical technique is insufficient to confirm a molecule's identity authoritatively. Instead, we employ a multi-pronged approach where each method validates the others. The core workflow relies on three pillars:

-

Purity: Is the sample a single compound?

-

Molecular Weight: What is the mass of the intact molecule?

-

Elemental Formula: What is the ratio of the constituent atoms?

This interdependent process ensures that the analyzed sample is pure, and that its measured mass and elemental makeup align perfectly with the proposed theoretical structure.

Caption: The interdependent workflow for molecular formula validation.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Before determining molecular weight or elemental composition, we must first confirm the sample's purity. Analyzing an impure sample would yield ambiguous and misleading data. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[1][2] We use a reverse-phase method, as it is well-suited for a wide range of organic molecules like the one . A photodiode array (PDA) detector is chosen to monitor the elution profile across multiple wavelengths, ensuring no impurities are hidden under the main peak.

Protocol: Reverse-Phase HPLC for Purity Analysis

-

Sample Preparation:

-